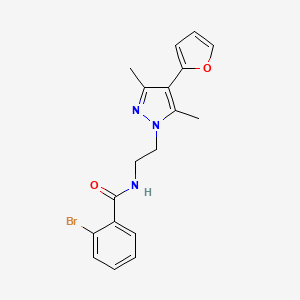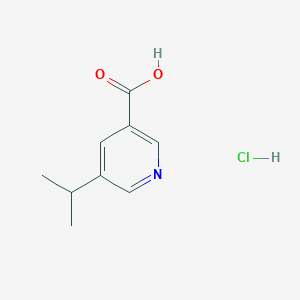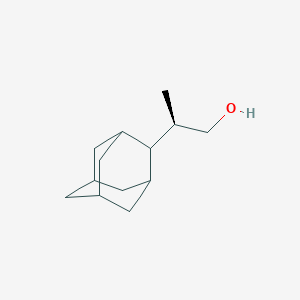
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known as DCP-LA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic benefits. DCP-LA belongs to the class of compounds known as pyrazoles, and it has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Properties
Research has indicated potential antimicrobial and anti-inflammatory applications for compounds structurally related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide. For example, studies on pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which incorporate aryl sulfonate moieties, have shown promising antimicrobial and anti-inflammatory effects (Kendre, Landge, & Bhusare, 2015). These findings suggest that compounds with a similar structural framework may also exhibit useful biological activities.
Anticancer Potential
Derivatives of the chemical structure similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide have been evaluated for their anticancer properties. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which include various moieties like semicarbazide, thiosemicarbazide, thiadiazole, and triazolone, have shown significant antioxidant activity and some showed cytotoxicity against specific cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020). This research underscores the potential of such compounds in the development of new anticancer therapies.
Antioxidant Activity
Compounds bearing a resemblance to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide have also been studied for their antioxidant properties. Studies have found that certain synthesized compounds with modifications on the basic structure exhibit profound antioxidant potential, comparable to or exceeding that of known antioxidants like ascorbic acid (Kumara, Shivalingegowda, Mahadevaswamy, Kariyappa, & Lokanath, 2017). This suggests the potential utility of such compounds in combating oxidative stress-related diseases.
Structural and Molecular Analysis
Extensive structural and molecular analyses have been conducted on compounds structurally similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide. Crystal structure studies, for example, have provided insights into the molecular interactions and stability of these compounds, contributing to a better understanding of their biological activity and potential therapeutic applications (Wang, Suo, Zhang, Hou, & Li, 2017). Such studies are critical in the drug development process, aiding in the optimization of pharmacological properties.
Propriétés
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-26-18-9-2-15(3-10-18)4-11-21(25)22-12-13-24-20(17-7-8-17)14-19(23-24)16-5-6-16/h2-3,9-10,14,16-17H,4-8,11-13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBLJUZLRTBAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2392962.png)

![Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2392965.png)


![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)


![2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamide](/img/structure/B2392975.png)
![N-[(1R)-1-(3-Methyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2392976.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2392977.png)